4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Descripción general

Descripción

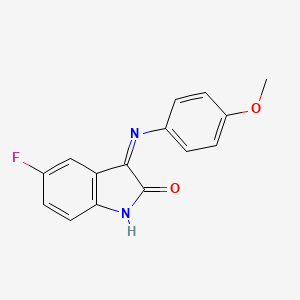

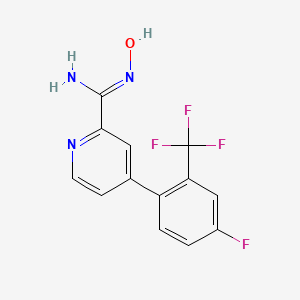

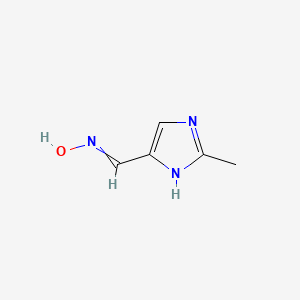

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is a chemical compound with the CAS Number: 850568-21-7 . It has a linear formula of C13H18BNO3 . The IUPAC name for this compound is 4-[(4-methyl-1-piperidinyl)carbonyl]phenylboronic acid . The compound has a molecular weight of 247.1 .

Molecular Structure Analysis

The InChI code for 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is 1S/C13H18BNO3/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(5-3-11)14(17)18/h2-5,10,17-18H,6-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

1. Treatment of Periodontitis

- Summary of Application: Phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles were used in the treatment of Periodontitis . A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

- Methods of Application: The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment . In terms of uptake, HA can effectively enhance cellular uptake of NPs because it specifically recognizes CD44 expressed by normal cells .

- Results or Outcomes: HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

2. Glucose-Sensitive Hydrogels

- Summary of Application: Phenylboronic acid-based glucose-sensitive hydrogels are being researched for their potential to release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels . This is particularly relevant for diabetes patients, as uncontrolled blood glucose levels can lead to serious health complications .

- Methods of Application: The hydrogels are designed to be sensitive to glucose, which can trigger the release of hypoglycemic drugs . The exact methods of application and experimental procedures would depend on the specific design of the hydrogel and the intended use case .

- Results or Outcomes: The research is ongoing, and the effectiveness of these hydrogels in managing diabetes is still being evaluated .

3. Enrichment of cis-diol Containing Molecules

- Summary of Application: Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules . These materials, known as Boronate Affinity Materials (BAMs), are gaining attention in the fields of separation, sensing, imaging, diagnostics, and drug delivery .

- Methods of Application: The polymers are synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach . They show high selectivity to cis-diol containing molecules .

- Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10^-4 M and 9.8×10^-5 M to adenosine and catechol, respectively . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n=3) .

4. Sensing Applications

- Summary of Application: Boronic acids, including phenylboronic acid, are used in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .

- Methods of Application: The sensing applications can be at the interface of the sensing material or within the bulk sample . The exact methods of application and experimental procedures would depend on the specific design of the sensor and the intended use case .

- Results or Outcomes: The research is ongoing, and the effectiveness of these sensors in various applications is still being evaluated .

5. Boronic Acid-Functionalized Organic Polymers

- Summary of Application: Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules . These materials, known as Boronate Affinity Materials (BAMs), are gaining attention in the fields of separation, sensing, imaging, diagnostics, and drug delivery .

- Methods of Application: The polymers are synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach . They show high selectivity to cis-diol containing molecules .

- Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10^-4 M and 9.8×10^-5 M to adenosine and catechol, respectively . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n=3) .

6. Boronic Acid-Derived Nanovectors

- Summary of Application: Boronic acids, including phenylboronic acid, are used in the development of nanovectors for gene/drug delivery .

- Methods of Application: The exact methods of application and experimental procedures would depend on the specific design of the nanovector and the intended use case .

- Results or Outcomes: The research is ongoing, and the effectiveness of these nanovectors in gene/drug delivery is still being evaluated .

Safety And Hazards

Propiedades

IUPAC Name |

[4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(5-3-11)14(17)18/h2-5,10,17-18H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAMJFMJEPYVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656857 | |

| Record name | [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid | |

CAS RN |

850568-21-7 | |

| Record name | [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1417708.png)

![2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417709.png)

![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)

![3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417718.png)

![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)

![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)